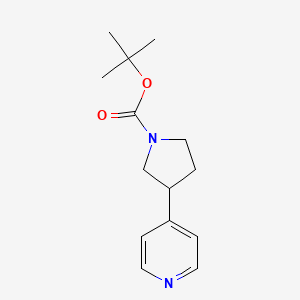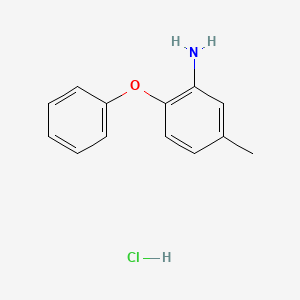
5-Methyl-2-phenoxyaniline hydrochloride
Vue d'ensemble
Description
5-Methyl-2-phenoxyaniline hydrochloride is a chemical compound with the molecular formula C13H14ClNO and a molecular weight of 235.71 g/mol . It is commonly used in scientific experiments.
Molecular Structure Analysis
The InChI code for 5-Methyl-2-phenoxyaniline hydrochloride is1S/C13H13NO.ClH/c1-10-7-8-13 (12 (14)9-10)15-11-5-3-2-4-6-11;/h2-9H,14H2,1H3;1H . This code represents the molecular structure of the compound. Physical And Chemical Properties Analysis
5-Methyl-2-phenoxyaniline hydrochloride is a powder . The storage temperature is room temperature . Unfortunately, the web search results did not provide more detailed physical and chemical properties.Applications De Recherche Scientifique
Chromatographic Analysis and Quality Control
5-Methyl-2-phenoxyaniline hydrochloride is relevant in the development of high-performance liquid chromatography (HPLC) methods for the analysis of phenolic compounds. For instance, its structure is beneficial for the separation and quantification of phenolic acids, aldehydes, and derivatives in complex mixtures, as demonstrated in the analysis of brandies. This highlights its utility in scientific research for improving chromatographic techniques and ensuring quality control in various products, showcasing the compound's significance in analytical chemistry and quality assurance sectors (Canas et al., 2003).
Antifungal Applications
Research on derivatives of 5-Methyl-2-phenoxyaniline hydrochloride, such as its involvement in the structure of specific antifungal compounds, suggests potential applications in the development of new antifungal agents. Studies have isolated and identified compounds with strong in vitro antifungal activity, indicating that derivatives or structurally related compounds could serve as candidates for novel antifungal treatments. This opens avenues for further research into the use of such compounds in combating fungal infections and diseases in agriculture and medicine (Zhang et al., 2010).
Bioavailability and Metabolism Studies
5-Methyl-2-phenoxyaniline hydrochloride and related compounds are also significant in studies aimed at understanding the bioavailability and metabolism of polyphenols. Research utilizing cellular models, such as Caco-2 cells, to study the absorption and metabolism of phenolic compounds provides insights into how these substances behave within the body. This research is crucial for developing dietary supplements and pharmaceuticals that maximize the beneficial effects of polyphenols and related compounds on human health (Gómez-Juaristi et al., 2020).
Epigenetic Regulation and DNA Modification
Furthermore, 5-Methyl-2-phenoxyaniline hydrochloride's structural similarity to compounds involved in DNA modification processes, such as 5-methylcytosine (5mC) and 5-hydroxymethylcytosine (5hmC), underscores its potential relevance in epigenetic studies. Research into the conversion of 5mC to 5hmC in mammalian DNA has profound implications for understanding genetic regulation and the development of epigenetic therapies. Such studies contribute to a deeper understanding of how epigenetic modifications influence gene expression, with implications for treating diseases linked to epigenetic dysregulation (Tahiliani et al., 2009).
Safety and Hazards
The compound has been classified with the GHS07 pictogram and has the signal word "Warning" . The hazard statements associated with it are H315, H319, and H335 . The precautionary statements include P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .
Propriétés
IUPAC Name |
5-methyl-2-phenoxyaniline;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13NO.ClH/c1-10-7-8-13(12(14)9-10)15-11-5-3-2-4-6-11;/h2-9H,14H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RKJFCHRBYIPQDC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OC2=CC=CC=C2)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.71 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-[5-(2-Chlorobenzyl)-1,3-oxazol-2-yl]piperidine dihydrochloride](/img/structure/B1430844.png)
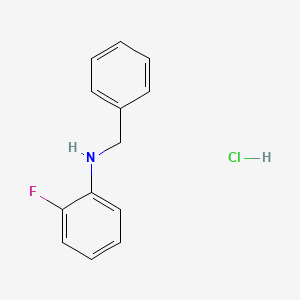

![methyl 8a-(morpholin-4-yl)-3aH,4H,5H,6H,7H,8H,8aH-cyclohepta[d][1,2]oxazole-3-carboxylate](/img/structure/B1430847.png)
![7-Oxa-10-azaspiro[4.6]undecane](/img/structure/B1430848.png)

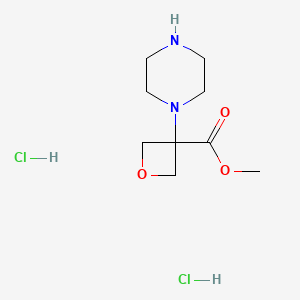

![[(3S)-3-Amino-3-carboxypropyl]-bis(trideuteriomethyl)sulfanium;chloride](/img/structure/B1430855.png)
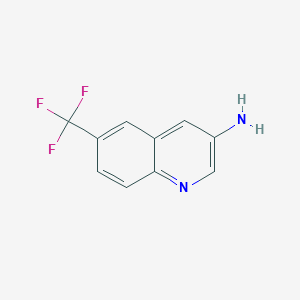
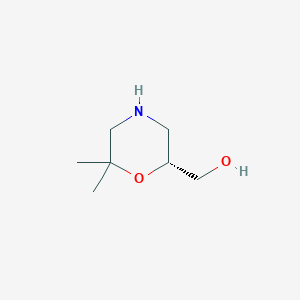
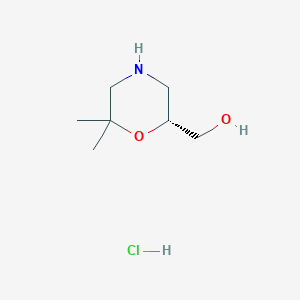
![(3',4'-Difluoro-[1,1'-biphenyl]-2-YL)methanol](/img/structure/B1430863.png)
